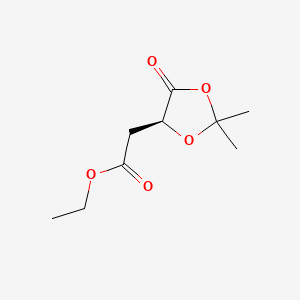
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one is a heterocyclic compound with significant potential in pharmaceutical applications. This compound is known for its complex structure, which includes a phthalazinone core, a fluorobenzoyl group, and a cyclopropanecarbonyl-piperazine moiety. It has been studied for its potential use in treating various medical conditions, particularly cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one involves multiple steps. One common method includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the Cyclopropanecarbonyl-Piperazine Moiety: This step involves the reaction of cyclopropanecarbonyl chloride with piperazine, followed by coupling with the phthalazinone core.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted benzoyl compounds .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its primary application is in oncology, where it has demonstrated efficacy in inhibiting cancer cell growth.
作用机制
The mechanism of action of 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets within cells. It primarily targets enzymes and receptors involved in cell proliferation and apoptosis. By binding to these targets, the compound can inhibit the growth of cancer cells and induce programmed cell death. The pathways involved include the inhibition of tubulin polymerization and the activation of apoptotic signaling cascades .
相似化合物的比较
Similar Compounds
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-chlorobenzoyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-methylbenzoyl)phthalazin-1(2H)-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one imparts unique properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it more effective in certain therapeutic applications compared to its analogs .
属性
CAS 编号 |
1460272-52-9 |
|---|---|
分子式 |
C24H21FN4O4 |
分子量 |
448.4 g/mol |
IUPAC 名称 |
4-[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorobenzoyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H21FN4O4/c25-19-8-7-15(21(30)20-16-3-1-2-4-17(16)22(31)27-26-20)13-18(19)24(33)29-11-9-28(10-12-29)23(32)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2,(H,27,31) |
InChI 键 |
TZIGSMQSELEWLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C(=O)C4=NNC(=O)C5=CC=CC=C54)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
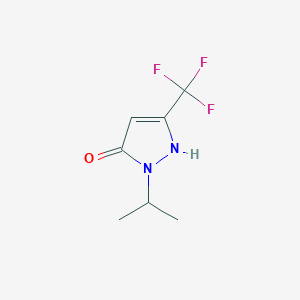

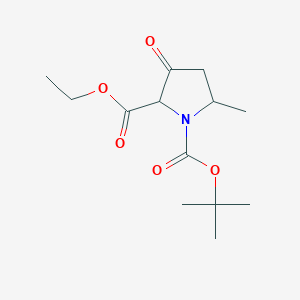
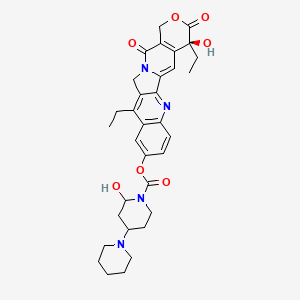
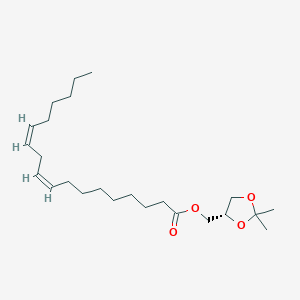
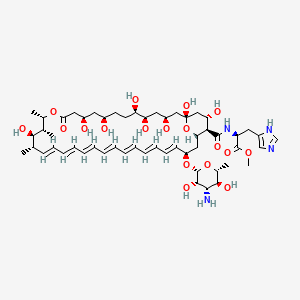
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
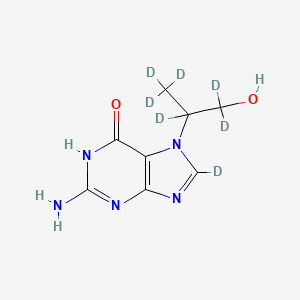
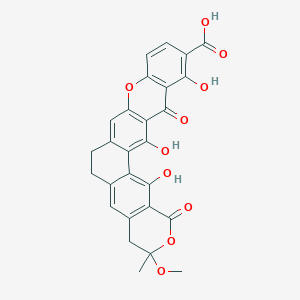
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
